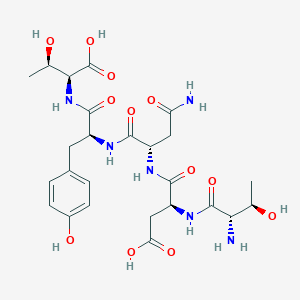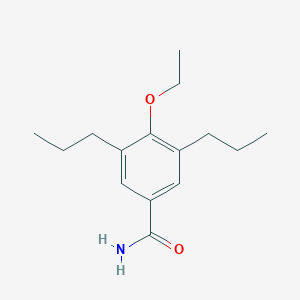
H-Phe-Leu-NH2.HBr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Phe-Leu-NH2.HBr is a chemical substance with the molecular formula C15H24BrN3O2 and a molecular weight of 358.27 g/mol Phe-Leu amide hydrobromide . This compound is a peptide derivative, specifically a dipeptide, consisting of phenylalanine and leucine residues, with an amide group at the C-terminus and a hydrobromide salt form.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-Leu-NH2.HBr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and microwave-assisted SPPS are often employed to enhance efficiency and yield .
化学反应分析
Types of Reactions:
Oxidation: H-Phe-Leu-NH2.HBr can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: The bromide ion in the hydrobromide salt can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or (m-CPBA) under mild conditions.
Reduction: Reagents such as (NaBH4) or (LiAlH4).
Substitution: Ion-exchange resins or solutions of other salts like (NaCl).
Major Products:
Oxidation: Hydroxylated phenylalanine derivatives.
Reduction: Amine derivatives of the peptide.
Substitution: Different salt forms of the peptide.
科学研究应用
H-Phe-Leu-NH2.HBr has several applications in scientific research:
作用机制
The mechanism of action of H-Phe-Leu-NH2.HBr involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular signaling pathways .
相似化合物的比较
- H-Phe-Trp-NH2.HCl
- H-Phe-Gly-NH2.HCl
- H-Gly-Leu-NH2.HCl
- H-Phe-Leu-Phe-4MβNA.TFA
- H-Leu-Ala-NH2.HCl
Comparison:
- H-Phe-Leu-NH2.HBr is unique due to its specific combination of phenylalanine and leucine residues, which confer distinct physicochemical properties and biological activities .
- Compared to H-Phe-Trp-NH2.HCl , this compound has different aromatic side chains, affecting its hydrophobicity and binding interactions .
- H-Phe-Gly-NH2.HCl has a simpler structure with glycine instead of leucine, leading to different conformational flexibility and reactivity .
- H-Gly-Leu-NH2.HCl lacks the aromatic ring of phenylalanine, resulting in different interaction profiles with molecular targets .
属性
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFSMRHQAGKROZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585251 |
Source


|
| Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-16-0 |
Source


|
| Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)

![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)


![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)





![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)

